Superior Reduction in Cardiovascular Events vs. Placebo in the Pivotal REDUCE-IT Trial
In the REDUCE-IT trial, icosapent ethyl (4 g/day) demonstrated a statistically significant reduction in the primary composite endpoint of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, coronary revascularization, or unstable angina compared to a mineral oil placebo in statin-treated patients with elevated triglycerides [1].
| Evidence Dimension | First Major Adverse Cardiovascular Event (MACE) |
|---|---|
| Target Compound Data | 17.2% of patients experienced a first MACE event |
| Comparator Or Baseline | 22.0% of patients experienced a first MACE event in the placebo group |
| Quantified Difference | Absolute risk reduction of 4.8%; Hazard Ratio (HR) 0.75 (95% CI, 0.68-0.83), representing a 25% relative risk reduction |
| Conditions | Median follow-up of 4.9 years in patients with established cardiovascular disease or diabetes plus risk factors, on stable statin therapy, with fasting triglyceride levels of 135-499 mg/dL. |
Why This Matters
This is the first trial of a triglyceride-lowering drug to show unequivocal success in reducing cardiovascular events on top of statin therapy, establishing icosapent methyl as a unique evidence-based selection.
- [1] Bhatt, D. L., Steg, P. G., Miller, M., Brinton, E. A., Jacobson, T. A., Ketchum, S. B., ... & Ballantyne, C. M. (2019). Cardiovascular Risk Reduction with Icosapent Ethyl for Hypertriglyceridemia. New England Journal of Medicine, 380(1), 11-22. View Source
